molecular formula C8H7Cl3N2O B5880009 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide

2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5880009
M. Wt: 253.5 g/mol
InChI Key: XEJQZIXFIOHBQH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide is a chemical compound with the molecular formula C7H5Cl3N2O. It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further linked to a pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide typically involves the reaction of pyridine derivatives with trichloroacetyl chloride. One common method includes the reaction of 3-aminopyridine with trichloroacetyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trichloromethyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

  • 2,2,2-Trichloro-N-(2-pyridinylmethyl)acetamide
  • 2,2,2-Trichloro-N-(4-pyridinylmethyl)acetamide
  • 2,2,2-Trichloro-N-(3-pyridinyl)acetamide

Comparison: 2,2,2-Trichloro-N-(3-pyridinylmethyl)acetamide is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties.

Properties

IUPAC Name

2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQZIXFIOHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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